Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O3/c1-2-17-11(16)9(12)10(15)7-5-6(13)3-4-8(7)14/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZLLQOFLAHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=CC(=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not provided | C₁₁H₉BrF₂O₃ | ~307.1 | 2-Bromo, 2,5-difluorophenyl |
| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | L035912 | C₁₁H₁₀F₂O₃ | 228.19 | 3,5-Difluorophenyl |
| Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate | 104222-46-0 | C₁₁H₈BrF₃O₃ | 325.08 | 3-Bromo, 2,4,5-trifluorophenyl |
| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 31686-94-9 | C₁₂H₁₁FO₄ | 238.21 | 4-Fluorophenyl, diketone |
Table 2: Commercial Availability and Pricing (CymitQuimica, 2025)
| Compound Name | 1g Price (€) | 5g Price (€) | Purity |
|---|---|---|---|
| Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | 44.00 | 131.00 | >98% |
| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | 1,029.00 | N/A | >95% |
Biological Activity
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate, identified by its CAS number 55919-47-6, is a brominated ester compound with significant potential in biological and medicinal chemistry. This compound has garnered attention for its applications in proteomics research and as a precursor in the synthesis of bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula: C12H10BrF2O3
- Molecular Weight: 319.11 g/mol
- Structural Features: The compound features a bromine atom and two fluorine atoms on a phenyl ring, which may enhance its biological activity through increased lipophilicity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents (bromine and fluorine) can influence the compound's reactivity and selectivity towards enzymes or receptors involved in various biochemical pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways related to inflammation or cancer progression.
- Receptor Interaction: It is hypothesized that the compound could bind to G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential applications in various fields:
- Pharmaceutical Research: The compound is being investigated for its role as a precursor in synthesizing drugs with anti-inflammatory and anticancer properties. Its unique structure may provide a scaffold for developing novel therapeutic agents.
- Proteomics Research: As a brominated ester, it is utilized in proteomics for labeling proteins or studying protein interactions due to its reactive nature.
Table 1: Summary of Biological Activities
Example Study: Synthesis and Evaluation
A study reported the synthesis of this compound followed by evaluation of its biological activity. The synthesized compound demonstrated significant inhibition against certain cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the importance of the difluorophenyl group in enhancing the compound's efficacy through improved binding interactions with target proteins.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate, and how is its structure validated?
- Methodology : A common approach involves bromination of ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate using reagents like Selectfluor® and ZnCl₂ under basic conditions (e.g., NaOtBu). The reaction is monitored via TLC, and purification is achieved via column chromatography. Structural confirmation employs ¹H-NMR (e.g., δ 5.44 ppm for the α-proton), ¹³C-NMR (e.g., carbonyl signals at δ 177.0 and 165.5 ppm), and HRMS (e.g., [M+Na⁺] at m/z 344.1468) . Analogous esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are characterized similarly, with distinct fluorine-induced shifts in aromatic protons .
Q. What physicochemical properties are critical for handling this compound in the lab?
- Key Properties :
- Molecular Weight : ~285.1 g/mol (calculated from analogs like ethyl 3-(3-bromophenyl)-3-oxopropanoate, MW 243.05) .
- logP : Estimated ~2.5 (based on XlogP values of structurally similar compounds) .
- Topological Polar Surface Area : ~50 Ų (indicative of moderate polarity, affecting solubility) .
Q. How do the fluorine substituents influence the compound’s reactivity?
- Impact : The 2,5-difluorophenyl group introduces electron-withdrawing effects, stabilizing the enolate intermediate during nucleophilic reactions (e.g., aldol condensations). Fluorine’s ortho/para-directing nature also affects regioselectivity in electrophilic substitutions. Comparative studies with mono-fluorinated analogs (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) show reduced steric hindrance compared to bulkier substituents .
Advanced Research Questions
Q. What mechanistic insights explain the bromination at the α-carbon of the β-ketoester?
- Pathway : Bromination likely proceeds via enolate formation (using NaOtBu/ZnCl₂), followed by electrophilic attack of Br⁺ from Selectfluor®. The Zn²⁺ ion stabilizes the enolate intermediate, enhancing selectivity. Competing pathways (e.g., over-bromination) are minimized by controlling stoichiometry and temperature . Contrast this with iron-mediated reductions of nitro groups in related esters (e.g., ethyl 3-(4-nitrophenyl)-3-oxopropanoate), where reaction conditions dictate product selectivity .
Q. How is this compound utilized in transition-metal-free cross-coupling or annulation reactions?
- Applications :
- Heterocycle Synthesis : The α-bromo-β-ketoester moiety participates in Darzens-like reactions with acyl phosphonates to form epoxides or pyrroles. For example, ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate undergoes annulation to yield substituted pyrroles under basic conditions .
- Oxindole Formation : Cross-dehydrogenative coupling with amines (e.g., methyl(phenyl)amine) generates 3,3-disubstituted oxindoles, leveraging the electrophilic α-carbon .
Q. How do contradictory data on reaction yields or purity arise, and how can they be resolved?
- Analysis : Discrepancies in yields (e.g., 70% vs. 99% for similar brominations) may stem from variations in solvent purity, moisture content, or catalyst activation. For example, ZnCl₂’s hygroscopic nature can reduce efficacy if not freshly dried. Systematic optimization (e.g., DoE) and in-situ monitoring (e.g., FTIR for enolate formation) improve reproducibility .
Q. What catalytic strategies enhance enantioselective transformations of this compound?
- Approach : Chiral phase-transfer catalysts (e.g., Cinchona alkaloids) or organocatalysts (e.g., proline derivatives) can induce asymmetry in Michael additions or aldol reactions. For instance, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate derivatives are converted to enantiomerically enriched acrylates using ammonium formate and molecular sieves .
Q. How does the 2,5-difluorophenyl group affect bioactivity in target validation studies?
- SAR Insights : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In amino acid derivatives (e.g., 2-amino-3-(2,5-difluorophenyl)propanoic acid), the difluoro motif improves binding to hydrophobic enzyme pockets, a principle applicable to designing enzyme inhibitors using this β-ketoester as a precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
